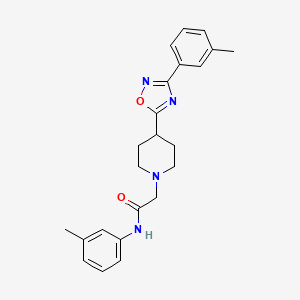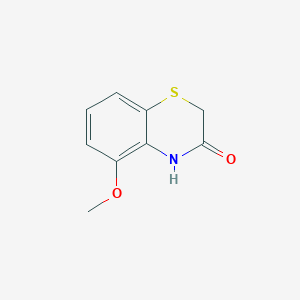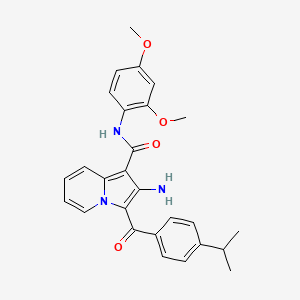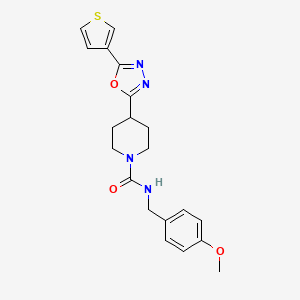
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a phenyl ring with two ethoxy substituents. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring and the piperidine ring are likely to contribute significantly to the overall shape and properties of the molecule. The cyclopropyl group and the diethoxyphenyl group could also influence the molecule’s conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the piperidine ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole and piperidine rings could affect properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Optimization of Antitubercular Activities
One study focused on the synthesis and evaluation of antitubercular activities of a series of compounds, including cyclopropyl derivatives similar to the requested chemical structure. These compounds showed significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv. A specific compound demonstrated notable efficacy in killing intracellular bacilli in mouse bone marrow-derived macrophages and was active against multi-drug resistant and extensively drug-resistant tuberculosis strains. This highlights the potential of such compounds in developing new treatments for tuberculosis (Bisht et al., 2010).
Antimicrobial Activities of Pyridine Derivatives
Another study synthesized new pyridine derivatives, including compounds that feature structural motifs related to the chemical . These compounds underwent evaluation for their in vitro antimicrobial activities. The study found variable and modest activity against investigated bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Characterization of Bioactive Heterocycles
Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, including derivatives of 1,2,4-oxadiazole, reveals potential antiproliferative activities. These compounds, characterized by their interaction with biological receptors, may offer new pathways for the development of therapeutic agents targeting specific molecular pathways (Prasad et al., 2018).
Role of Non-Covalent Interactions in Supramolecular Architectures
A comprehensive inspection of crystal packing and non-covalent interactions in a series of biologically active 1,2,4-oxadiazole derivatives provided insights into the functional role these interactions play in their supramolecular architectures. Such studies are crucial for understanding how molecular structures can be optimized for better pharmacological properties (Sharma et al., 2019).
Design and Synthesis for Anticancer and Antituberculosis Activities
A study on the design, synthesis, and biological evaluation of [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives highlighted their potential in anticancer and antituberculosis applications. Selected compounds exhibited significant activity, showcasing the importance of structural optimization in developing effective therapeutic agents (Mallikarjuna et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-3-27-18-10-9-17(13-19(18)28-4-2)22(26)25-11-5-6-15(14-25)12-20-23-21(24-29-20)16-7-8-16/h9-10,13,15-16H,3-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXNRHXWNKLKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663706.png)
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium](/img/structure/B2663707.png)
![N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2663709.png)


![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)

![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)
![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)
![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)



